Structural Differentiation of ADS-J13 from Positional Isomers Sharing Identical Molecular Formula
ADS-J13 (CAS 1795297-92-5) is structurally distinguished from its positional isomer 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, which shares the identical molecular formula C16H17ClFN5O and molecular weight of 349.79 g/mol but differs in the pyrrolidine attachment position on the pyrimidine ring (4-position vs. 2-position) and the methylene bridge connection point (pyrimidine 2-position vs. 4-position). This regioisomeric difference is expected to alter the three-dimensional presentation of the pyrrolidine moiety to the gp41 hydrophobic pocket, although explicit comparative binding data for this specific isomer pair have not been published in the retrieved literature . The original ADS-J series SAR established that the urea linkage and the aromatic substitution pattern are essential for gp41 core binding, with ADS-J1 and ADS-J2 showing micromolar inhibitory activity in both the gp41 six-helix bundle formation ELISA and cell-based HIV-1 infection assays [1].
| Evidence Dimension | Regiochemical position of pyrrolidine substitution on pyrimidine ring |
|---|---|
| Target Compound Data | Pyrrolidine at pyrimidine 4-position; methylene bridge at pyrimidine 2-position (ADS-J13) |
| Comparator Or Baseline | Pyrrolidine at pyrimidine 2-position; methylene bridge at pyrimidine 4-position (positional isomer, CAS not retrieved) |
| Quantified Difference | Structural isomerism confirmed by InChI Key differentiation (ADS-J13: MJSRCYHKLARLDC-UHFFFAOYSA-N); quantitative pharmacological difference not available from retrieved data |
| Conditions | Structural identity confirmed by InChI Key comparison |
Why This Matters
Procurement of the correct regioisomer is critical because the pyrrolidine position determines the spatial orientation of the basic nitrogen, which is predicted to interact with the negatively charged residues lining the gp41 hydrophobic pocket; incorrect isomer selection would invalidate any structure-based pharmacological hypothesis.
- [1] Debnath AK, Radigan L, Jiang S. Structure-Based Identification of Small Molecule Antiviral Compounds Targeted to the gp41 Core Structure of the Human Immunodeficiency Virus Type 1. J Med Chem. 1999;42(17):3203-3209. View Source
